molecular formula C17H27N3O B10968073 N,N-dicyclohexyl-1-methyl-1H-pyrazole-5-carboxamide

N,N-dicyclohexyl-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B10968073
M. Wt: 289.4 g/mol
InChI Key: GRWGBABUYDPBCJ-UHFFFAOYSA-N
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Description

N,N-dicyclohexyl-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound belonging to the pyrazole family This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a carboxamide group and cyclohexyl groups

Properties

Molecular Formula

C17H27N3O

Molecular Weight

289.4 g/mol

IUPAC Name

N,N-dicyclohexyl-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C17H27N3O/c1-19-16(12-13-18-19)17(21)20(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h12-15H,2-11H2,1H3

InChI Key

GRWGBABUYDPBCJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C(=O)N(C2CCCCC2)C3CCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dicyclohexyl-1-methyl-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

    Cyclohexyl Substitution: The final step involves the substitution of the amide hydrogen with cyclohexyl groups. This can be achieved through a nucleophilic substitution reaction using cyclohexyl halides in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N,N-dicyclohexyl-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may convert the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the cyclohexyl groups, where nucleophiles like amines or thiols replace the cyclohexyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N,N-dicyclohexyl-1-methyl-1H-pyrazole-5-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammation.

Industry

In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications, from protective coatings to advanced composites.

Mechanism of Action

The mechanism of action of N,N-dicyclohexyl-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Conclusion

This compound is a compound of significant interest in various fields, including chemistry, biology, medicine, and industry Its unique structure and reactivity make it a valuable tool for scientific research and industrial applications

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